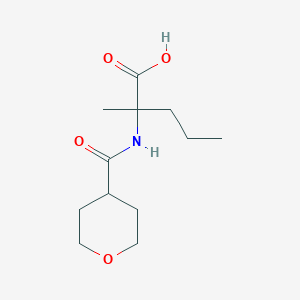![molecular formula C11H17NO5 B7557050 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid](/img/structure/B7557050.png)
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid, also known as CPMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of glycine and has been found to have potential applications in the treatment of various diseases. In
Mécanisme D'action
The exact mechanism of action of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as glutamate and GABA. 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of tumor cells in vitro. 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid has also been found to improve cognitive function in animal models of Alzheimer's disease and to reduce seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid is that it can be difficult to administer to animals, as it is not very soluble in water.
Orientations Futures
There are a number of future directions for research on 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid. One area of interest is the potential use of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid as an anti-inflammatory agent in the treatment of arthritis and other inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid and to identify any potential side effects or limitations of its use.
In conclusion, 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid is a promising compound that has potential applications in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential side effects, 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid represents an exciting area of research in the field of medicinal chemistry.
Méthodes De Synthèse
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid can be synthesized through a multistep process involving the reaction of cyclopropylmethyl bromide with 1,4-dioxane-2-carbonyl chloride, followed by the addition of glycine and subsequent purification steps. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-convulsant properties. 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c13-10(14)6-12(5-8-1-2-8)11(15)9-7-16-3-4-17-9/h8-9H,1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBDYIVVZWLJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)
![2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557036.png)
![2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557042.png)
![2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557062.png)

![2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557070.png)
![2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557072.png)